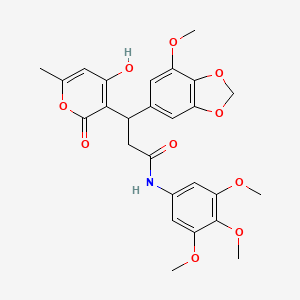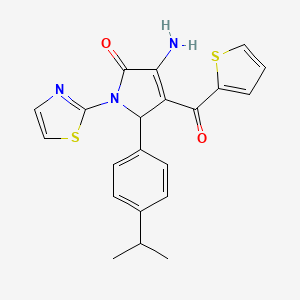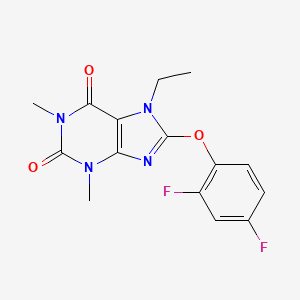![molecular formula C16H11N5O3S B11060541 2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11060541.png)
2-({[(6-Amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyridine ring substituted with amino and cyano groups, linked to a benzoic acid moiety through a sulfanyl-acetyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving nitration, reduction, and cyclization.
Substitution Reactions: Amino and cyano groups are introduced to the pyridine ring via substitution reactions.
Formation of the Sulfanyl-Acetyl Bridge: The sulfanyl-acetyl bridge is formed by reacting the pyridine derivative with a suitable thiol and acylating agent.
Coupling with Benzoic Acid: The final step involves coupling the intermediate with benzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID involves its interaction with specific molecular targets. The amino and cyano groups on the pyridine ring can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The sulfanyl-acetyl bridge may also play a role in stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 2-({2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID
- 2-({2-[(6-AMINO-3,5-DICYANO-4-(CYCLOPROPYLMETHOXY)PHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDE)
Uniqueness
2-({2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]ACETYL}AMINO)BENZOIC ACID is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and cyano groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H11N5O3S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[[2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetyl]amino]benzoic acid |
InChI |
InChI=1S/C16H11N5O3S/c17-6-9-5-10(7-18)15(21-14(9)19)25-8-13(22)20-12-4-2-1-3-11(12)16(23)24/h1-5H,8H2,(H2,19,21)(H,20,22)(H,23,24) |
InChI Key |
JTNHWYIXQVQALU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CSC2=C(C=C(C(=N2)N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-5-oxo-1-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11060476.png)

![2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B11060487.png)
![6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060491.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060492.png)
![5-(1-Benzofuran-2-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11060497.png)
![3-(4-chlorobenzyl)-6-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060502.png)
![4-[2-(3-fluorophenyl)ethyl]-N-(4-methoxyphenyl)piperidine-1-carbothioamide](/img/structure/B11060503.png)
![2-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11060505.png)
![Methyl 2-methyl-7-[(3-phenylpropanoyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B11060511.png)
![6-(2-fluorophenyl)-5-(4-methylphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11060529.png)
